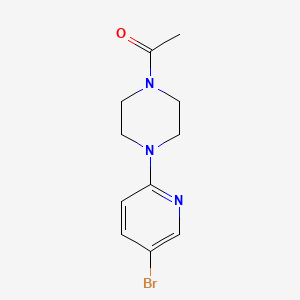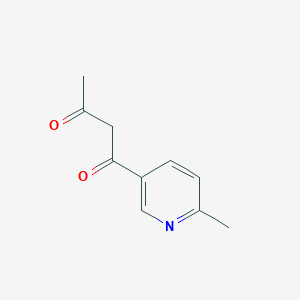
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (FOPCA) is an organic compound that has been widely studied in the scientific community due to its unique properties. FOPCA has been found to exhibit a variety of biological activities, including anti-inflammatory and anti-cancer activities. In addition, FOPCA is a promising compound for use in laboratory experiments due to its high solubility and low toxicity.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including derivatives with a fluorine atom at the 6-position and substituted phenyl groups at the 1-position (which resembles the structure of the compound ), have shown promising antibacterial activity. Notably, compounds with p-fluorophenyl or o,p-difluorophenyl substitutions exhibited significant in vitro potency and in vivo efficacy (Chu et al., 1986).
Potential Calcium-Channel Antagonist Activity
- Certain 1,4-dihydropyridine derivatives, which may include 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have shown potential as calcium-channel antagonists. These compounds often demonstrate properties that could modulate calcium levels, which is crucial in various physiological processes (Linden et al., 2011).
Antihypertensive and Coronary Vessel Dilator Properties
- 1,4-Dihydropyridines with carboxy functions in specific positions and substituted in the 4-position by phenyl groups (such as this compound) are known for their antihypertensive properties and ability to dilate coronary vessels. These compounds play a significant role in the treatment of hypertension and related cardiovascular conditions (Abernathy, 1978).
Use in Synthesis of Anticancer Drugs
- Certain derivatives of this compound serve as crucial intermediates in the synthesis of anticancer drugs. Their properties make them suitable for developing targeted treatments in oncology (Zhang et al., 2019).
Photoluminescence Properties
- Some coordination polymers containing 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-piperazine-1,8-naphthyridine-3-carboxylic acid (a similar compound) demonstrate photoluminescence properties. This indicates potential applications in materials science and light-emitting devices (Yu et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJGHIVGAOVUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610606 | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868171-67-9 | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)












